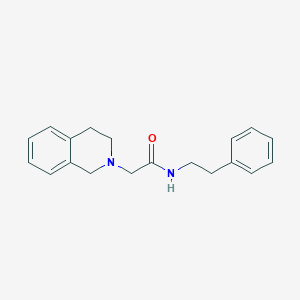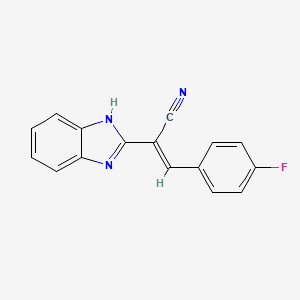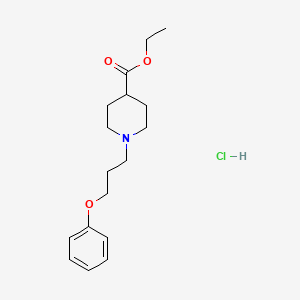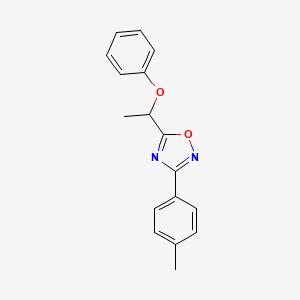![molecular formula C21H20N2 B5356331 1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole](/img/structure/B5356331.png)
1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole, also known as IPMP or Compound 1, is a pyrazinoindole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. IPMP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole is not fully understood, but it has been suggested to act through various pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines and activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress. It has also been reported to inhibit the activity of certain enzymes involved in tumor progression and improve insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and cell proliferation in cancer cells. This compound has also been shown to improve insulin sensitivity, reduce blood glucose levels, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole has several advantages for lab experiments, including its high purity, good yields, and potential therapeutic applications. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different cell types and disease models.
Orientations Futures
There are several future directions for 1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole research. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. This compound has also been investigated for its ability to improve cognitive function and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the underlying mechanisms of this compound's effects and to optimize its therapeutic potential.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-diabetic properties make it a candidate for drug development. Further research is needed to understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole involves the condensation of 2-aminobenzophenone with 2-bromo-1-isopropyl-4-methylbenzene, followed by cyclization with hydrazine hydrate. This method has been reported to yield high purity and good yields of this compound.
Applications De Recherche Scientifique
1-isopropyl-10-methyl-3-phenylpyrazino[1,2-a]indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been investigated for its ability to modulate the immune system and improve cognitive function.
Propriétés
IUPAC Name |
10-methyl-3-phenyl-1-propan-2-ylpyrazino[1,2-a]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2/c1-14(2)20-21-15(3)17-11-7-8-12-19(17)23(21)13-18(22-20)16-9-5-4-6-10-16/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORYCJWFRUITJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=CN2C3=CC=CC=C13)C4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(cyclopropylamino)sulfonyl]-2-methoxyphenyl}-2-fluorobenzamide](/img/structure/B5356255.png)

![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
![8-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5356280.png)

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5356288.png)
![rel-(4aS,8aR)-6-(1-isoquinolinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5356290.png)
![2-chloro-4-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5356303.png)
![4-(1H-imidazol-1-ylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5356307.png)
![7-phenyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5356313.png)

![1-benzyl-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5356323.png)
![1-{[6-(2,3-dimethylphenyl)pyridin-3-yl]carbonyl}-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5356325.png)
